(S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
GZYFDYOIBFQLDO-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](C)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Enzymatic Resolution: Employing enzymes such as lipases or transaminases to achieve enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
(S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine is primarily utilized as an intermediate in the development of drugs targeting neurological disorders. Its structural properties enable it to interact with various biological targets, making it a valuable component in the synthesis of potential therapeutic agents.
Neuropharmacology Studies:
Research has indicated that this compound may act as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a role in modulating neurotransmitter systems. In vivo studies have demonstrated its efficacy in models related to schizophrenia, showcasing its potential in treating psychiatric disorders .
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it a valuable tool for chemists seeking to construct intricate molecular architectures.
Synthetic Pathways:
The compound can be involved in:
- Oxidation Reactions: Leading to the formation of imines or nitriles.
- Substitution Reactions: Facilitating the creation of substituted phenyl derivatives.
Biological Studies
Biochemical Investigations:
(S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine has been studied for its interactions with enzymes and receptors within biological systems. Research suggests that it may inhibit certain enzyme activities or modulate receptor signaling pathways, contributing to its potential therapeutic effects.
Toxicological Assessments:
In addition to its therapeutic applications, studies have also explored the safety profile of this compound, assessing its toxicity and pharmacokinetics in various biological models.
Industrial Applications
Agrochemicals and Specialty Chemicals:
Beyond medicinal applications, (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine is also being investigated for use in the production of agrochemicals and specialty chemicals, where its unique properties can enhance product performance and efficacy.
Case Study 1: Neuropharmacological Efficacy
A study published in MDPI examined the effects of (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine on MK-801-induced hyperactivity in rats, demonstrating its potential as a TAAR1 agonist. The findings indicated significant modulation of hyperactivity, suggesting therapeutic implications for schizophrenia treatment .
Case Study 2: Synthesis of Novel Compounds
In research focused on organic synthesis, (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine was employed as a key intermediate in developing novel compounds with enhanced biological activity. The synthetic routes utilized showcased the compound's versatility and importance in creating complex structures essential for pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways by binding to neurotransmitter receptors or inhibiting enzyme activity.
Comparison with Similar Compounds
Key Insights :
- Electron-Withdrawing vs. This may influence receptor binding or solubility .
Physicochemical Properties
Limited data are available for the target compound, but substituent effects can be inferred:
- Lipophilicity : The 2-methyl group likely increases logP compared to hydrophilic methoxy or halogenated analogs, enhancing membrane permeability .
- Crystal Packing: In halogenated analogs like F-MBA or Br-MBA, halogen atoms participate in X···X interactions (X = F, Cl, Br) with inorganic layers, critical for X-ray detection materials. The methyl group in the target compound may disrupt such interactions, favoring van der Waals forces instead .
Biological Activity
(S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine, also known as a fluorinated phenethylamine, has garnered attention in pharmacological research due to its potential biological activities, particularly concerning neurotransmitter modulation and therapeutic applications. This article synthesizes existing literature on the compound's biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
(S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine is characterized by the following structural features:
- Molecular Formula : C_{10}H_{12}F N
- Molecular Weight : Approximately 167.22 g/mol
- Key Functional Groups : Fluorinated aromatic ring, aliphatic amine
The presence of the fluorine atom at the 5-position of the 2-methylphenyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes effectively.
The biological activity of (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine primarily involves its interaction with neurotransmitter systems. It is believed to modulate levels of key neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can lead to various physiological effects, including potential antidepressant and anxiolytic properties.
Potential Targets
- Neurotransmitter Receptors : The compound may act as a ligand for specific receptors involved in mood regulation.
- Enzymatic Activity : It may influence enzymes that regulate neurotransmitter synthesis or degradation.
Structure-Activity Relationship (SAR)
Research into the SAR of (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine indicates that modifications to its structure can significantly alter its biological activity. For instance, studies have shown that variations in the fluorinated aromatic ring can lead to different binding affinities and potencies against various biological targets .
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| (R)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine | Enantiomeric form | Different activity profile |
| 1-(5-Fluoro-2-methylphenyl)propan-1-amine | Propyl group instead of ethyl | Altered pharmacokinetics |
| 2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine | Additional fluorination | Enhanced receptor interaction |
Antidepressant Activity
A study investigating the effects of various fluorinated phenethylamines on serotonin receptors found that (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine exhibited significant binding affinity for the serotonin transporter (SERT), suggesting potential antidepressant properties .
Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MDA-MB-231 and MCF-7). Some derivatives demonstrated IC50 values lower than standard treatments like Sorafenib, indicating that further exploration into their anticancer potential could be warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
